molecular formula C11H11BrO4 B8692374 3-(2-Bromo-acetyl)-4-methoxy-benzoic acid methyl ester

3-(2-Bromo-acetyl)-4-methoxy-benzoic acid methyl ester

Cat. No. B8692374
M. Wt: 287.11 g/mol
InChI Key: OKTIXTFYSRYZKM-UHFFFAOYSA-N
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Patent
US09328071B2

Procedure details

3-Acetyl-4-methoxy-benzoic acid methyl ester (T. Nagano et al., J. Am. Chem. Soc. 75 (1953), 6237-6238) (1.25 g) was dissolved in a mixture of acetic acid (7 ml) and hydrobromic acid (3 ml), the solution was cooled in an ice bath, and bromine (0.961 g) added. The mixture was allowed to slowly warm to room temperature and react for 2 h. Then the mixture was evaporated to dryness in vacuo, the residue was partitioned between EA and a saturated aqueous sodium hydrogencarbonate solution, the aqueous phase extracted with EA, and the combined organic extracts were dried over sodium sulfate, filtered and evaporated to dryness. Upon stirring with a mixture of EA and HEP, part of the title compound crystallized and was filtered off. The filtrate was evaporated to dryness and the residue purified by preparative RP HPLC (water/ACN gradient). Altogether, 1.18 g of the title compound were obtained.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.961 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([C:12](=[O:14])[CH3:13])[CH:5]=1.[Br:16]Br>C(O)(=O)C.Br>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([C:12](=[O:14])[CH2:13][Br:16])[CH:5]=1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OC)C(C)=O)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0.961 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Upon stirring with a mixture of EA and HEP, part of the title compound
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
react for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then the mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EA
EXTRACTION
Type
EXTRACTION
Details
a saturated aqueous sodium hydrogencarbonate solution, the aqueous phase extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
crystallized
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified by preparative RP HPLC (water/ACN gradient)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)OC)C(CBr)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.